2-(Oxazol-2-YL)pyrimidine-5-carbonitrile
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Overview
Description
2-(Oxazol-2-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that features both oxazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxazol-2-YL)pyrimidine-5-carbonitrile typically involves the reaction of 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile with various reagents. One common method includes the use of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide . The reaction is often carried out under solvent-free conditions to enhance yield and reduce environmental impact .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Oxazol-2-YL)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazole or pyrimidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Scientific Research Applications
2-(Oxazol-2-YL)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating inflammatory diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Oxazol-2-YL)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as COX-2. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and anticancer effects . Additionally, it can induce apoptosis in cancer cells by disrupting cell cycle progression and increasing caspase-3 activity .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but may have different substituents on the pyrimidine ring.
Oxazole derivatives: Compounds with an oxazole ring that exhibit similar biological activities.
Uniqueness
2-(Oxazol-2-YL)pyrimidine-5-carbonitrile stands out due to its dual functionality, combining the properties of both oxazole and pyrimidine rings. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H4N4O |
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Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-(1,3-oxazol-2-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H4N4O/c9-3-6-4-11-7(12-5-6)8-10-1-2-13-8/h1-2,4-5H |
InChI Key |
ZUPIVXYGHOXPTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
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